2,6-Dimethylphenyl benzoate

Description

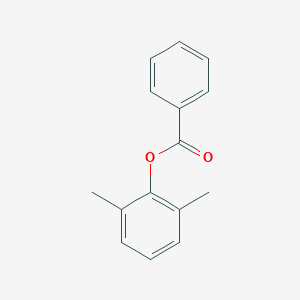

Structure

2D Structure

3D Structure

Properties

CAS No. |

1871-36-9 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2,6-dimethylphenyl) benzoate |

InChI |

InChI=1S/C15H14O2/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 |

InChI Key |

RSEQZAFEVVCITH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |

Other CAS No. |

1871-36-9 |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethylphenyl Benzoate and Its Analogues

Esterification Pathways and Optimization of Reaction Conditions

The direct esterification of a carboxylic acid with an alcohol is a fundamental reaction in organic synthesis. However, the formation of 2,6-dimethylphenyl benzoate (B1203000) presents a challenge due to the steric hindrance around the hydroxyl group of 2,6-dimethylphenol (B121312) and the carboxyl group of benzoic acid. brainly.in

One effective one-pot method for the esterification of carboxylic acids, including sterically hindered ones, utilizes triphenylphosphine (B44618) dihalides (Ph3PBr2 or Ph3PI2) in the presence of N,N-dimethylaminopyridine (DMAP). chem-soc.siresearchgate.net This reaction proceeds under neutral and mild conditions at room temperature. For the synthesis of 2,6-dimethylphenyl 4-nitrobenzoate, the reaction of 2,6-dimethylphenol with 4-nitrobenzoic acid in the presence of these reagents in dichloromethane (B109758) yields the desired ester in good yield within 15 minutes. chem-soc.si The choice of solvent and base is crucial for optimizing the reaction, with dichloromethane and DMAP being identified as the most effective, respectively. chem-soc.si

The optimization of reaction conditions is a critical aspect of developing efficient synthetic protocols. For instance, in the synthesis of ethyl 2,6-dimethoxybenzoate, an analogue of 2,6-dimethylphenyl benzoate, the reaction is carried out by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. mdpi.com The progress of the reaction is monitored by thin-layer chromatography, and upon completion, the product is isolated through a series of extraction and washing steps. mdpi.com

Table 1: Optimized Conditions for the Synthesis of 2,6-Dimethylphenyl 4-Nitrobenzoate chem-soc.si

| Parameter | Condition |

| Reactants | 2,6-Dimethylphenol, 4-Nitrobenzoic Acid |

| Reagents | Triphenylphosphine diiodide (Ph3PI2), N,N-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 15 minutes |

| Yield | Good |

Catalytic Approaches in the Synthesis of Benzoate Esters

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved efficiency. Various catalytic systems have been developed for the synthesis of benzoate esters.

Copper(I) iodide (CuI) has been shown to be an effective catalyst for the amination of o-chlorobenzoic acids with highly sterically hindered anilines, leading to the synthesis of N-phenylanthranilic acid derivatives. researchgate.net This methodology can be a precursor step in the synthesis of more complex benzoate-containing structures.

Palladium-catalyzed reactions are also prominent in the synthesis of related compounds. For example, a palladium-catalyzed, base-free addition of aryltriolborates to aldehydes has been developed for the synthesis of carbinol derivatives. mdpi.com While not a direct synthesis of a benzoate ester, this method demonstrates the utility of palladium catalysts in forming key C-C bonds in precursors to complex benzoate structures. The choice of ligand, such as the bulky and electron-rich tri(naphthalen-1-yl)phosphine, and the palladium source, like PdCl2, are critical for achieving high yields. mdpi.com

Solid superacid catalysts, such as a modified zirconia catalyst designated as UDCaT-5, have been employed in the esterification of eugenol (B1671780) to eugenol benzoate, showcasing the potential of heterogeneous catalysts in ester synthesis. begellhouse.com These catalysts offer advantages in terms of reusability and selectivity. begellhouse.com

Table 2: Catalytic Systems for Reactions Related to Benzoate Synthesis

| Catalyst System | Reaction Type | Reactants/Substrates | Key Findings |

| Copper(I) Iodide (CuI) | Amination | o-Chlorobenzoic acids, Sterically hindered anilines | Good catalyst for amination with moderate yields and short reaction times. researchgate.net |

| PdCl2 / P(1-Nap)3 | Addition of Aryltriolborates to Aldehydes | p-Methoxybenzaldehyde, Phenyltriolborate | 1,4-Dioxane is the superior solvent; PdCl2 exhibits the highest catalytic reactivity. mdpi.com |

| UDCaT-5 (Solid Superacid) | Esterification | Eugenol, Benzoic acid (implied) | UDCaT-5 is a reusable and selective catalyst for esterification. begellhouse.com |

Multi-Step Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound often requires multi-step synthetic sequences to introduce desired chemical moieties. These syntheses allow for the construction of complex molecules with specific properties.

A two-step laboratory experiment designed for undergraduate students demonstrates the synthesis of 4-hydroxy-3,5-dimethylphenyl benzoate. acs.org The first step involves the electrophilic aromatic substitution of 2,6-dimethylphenol with N-chlorosuccinimide in the presence of ferric trichloride (B1173362) to produce 4-chloro-2,6-dimethylphenol (B73967). acs.org The second step is a nucleophilic aromatic substitution where the synthesized 4-chloro-2,6-dimethylphenol reacts with benzoic acid in the presence of potassium ferricyanide (B76249) and sodium hydroxide (B78521) to yield the final product, 4-hydroxy-3,5-dimethylphenyl benzoate. acs.org

Another example involves the synthesis of N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethylbenzenemethanaminium benzoate, also known as denatonium (B1200031) benzoate. chemister.ru This multi-step process begins with the reaction of denatonium chloride with potassium hydroxide in ethanol. After removing the precipitated potassium chloride, the filtrate is neutralized with benzoic acid to produce the final compound in high yield. chemister.ru

The synthesis of highly functionalized furans containing a 2,6-dimethylphenol moiety has also been reported through a one-pot, three-component reaction. nih.gov This reaction combines arylglyoxals, acetylacetone, and 2,6-dimethylphenol in the presence of triethylamine (B128534) to produce 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives in excellent yields. nih.gov While not a direct synthesis of a benzoate ester, this method highlights the integration of the 2,6-dimethylphenol unit into complex heterocyclic structures.

Furthermore, a one-pot synthesis-functionalization strategy has been developed for the streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. nih.gov This method could be adapted for the synthesis of oxadiazole-functionalized benzoate derivatives.

Table 3: Multi-Step Synthesis Examples

| Target Compound | Key Steps | Starting Materials |

| 4-Hydroxy-3,5-dimethylphenyl benzoate | 1. Electrophilic Aromatic Substitution (Chlorination)2. Nucleophilic Aromatic Substitution | 2,6-Dimethylphenol, N-Chlorosuccinimide, Benzoic Acid acs.org |

| N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethylbenzenemethanaminium benzoate | 1. Reaction with base2. Neutralization | Denatonium chloride, Potassium hydroxide, Benzoic acid chemister.ru |

| 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | One-pot three-component reaction | Arylglyoxals, Acetylacetone, 2,6-Dimethylphenol nih.gov |

Theoretical and Computational Chemistry Studies on 2,6 Dimethylphenyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules and predict their stability and reactivity. scispace.comrsc.org This method is predicated on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. scispace.commdpi.com While specific, in-depth DFT studies focusing exclusively on 2,6-dimethylphenyl benzoate (B1203000) are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous compounds.

Computational studies on related molecules, such as benzoic acid and other aryl benzoates, routinely employ DFT to optimize molecular geometries, calculate vibrational frequencies, and explore electronic properties. nih.govresearchgate.netufv.br These calculations typically utilize various functionals, such as B3LYP or PBE0, paired with basis sets like the 6-31G or 6-311G family, to solve the Kohn-Sham equations. mdpi.comresearchgate.netufv.br For instance, DFT has been used to probe the mechanism of benzoate-assisted arylation reactions, modeling the electronic changes throughout the reaction pathway. nih.govacs.org Such analyses provide critical insights into the energetic feasibility and electronic requirements of chemical transformations involving the benzoate moiety.

Table 1: Typical Parameters in DFT Studies of Benzoate-Related Compounds

| Parameter | Description | Typical Methods/Basis Sets | Reference |

|---|---|---|---|

| Geometry Optimization | Finding the lowest energy conformation of the molecule. | B3LYP/6-311++G(d,p), PBE0/6-31G(d) | researchgate.netresearchgate.net |

| Functional | Approximation to the exchange-correlation energy. | B3LYP, PBE0, ωB97X-D, M06-2X | nih.govresearchgate.netmdpi.com |

| Basis Set | Set of functions used to build molecular orbitals. | 6-31G(d), 6-311++G(d,p), def2-TZVP | nih.govresearchgate.netmdpi.com |

| Solvation Model | Accounts for the effect of a solvent on the molecule. | PCM, IEFPCM | nih.govmdpi.com |

Quantum Chemical Calculations for Molecular Properties and Energetic Profiles

Quantum chemical calculations provide a powerful lens for examining a wide array of molecular properties and constructing detailed energetic profiles. uio.nobohrium.com These methods can predict conformational energies, rotational barriers, and the relative stabilities of different isomers.

Table 2: Calculated Energetic Properties of a Related Aryl Benzoate

| Property | Compound | Calculated Value | Significance |

|---|---|---|---|

| Ester Group Rotational Barrier | 2,5-Dimethylphenyl benzoate | 10 kcal mol⁻¹ | Energy needed to rotate the C-O bond of the ester linkage. |

| Regioisomer Energy Gaps | Methyl-substituted Phenyl Benzoates | < 1 kcal mol⁻¹ | Indicates similar thermodynamic stability among isomers. |

These theoretical calculations are essential for understanding the molecule's conformational flexibility and the energetic landscape it inhabits, which are crucial factors influencing its physical properties and reactivity.

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and the determination of energy barriers that govern reaction rates. scholaris.ca DFT calculations have been instrumental in mapping the reaction pathways for processes involving benzoate additives.

One prominent example is the study of benzoate-assisted C–H arylation catalyzed by ruthenium(II) complexes. nih.govacs.org In this context, computational models were used to investigate the hypothesis that the benzoate additive participates directly in the reaction via cyclometalation. nih.govacs.org The calculations mapped a multi-step free energy profile for a model system.

The computed pathway includes:

Initial C–H Activation: Formation of a cationic fluoroaryl-Ru(II) complex. nih.gov

Benzoate Cyclometalation: A second C–H activation involving the benzoate ortho-position, proceeding through an agostic intermediate (a C-H bond interacting with the metal center) to form an anionic cyclometalated Ru(II) species. nih.govacs.org

Oxidative Addition: The resulting electron-rich and labile intermediate facilitates the cleavage of the C-Br bond of the aryl halide. nih.govacs.org

Table 3: Example of a Computed Free Energy Profile for a Benzoate-Involved Reaction (Model System)

| Species | Description | Relative Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Int(III′–IV′)2 | Agostic Intermediate | +4.53 | nih.gov |

| TS(III′–IV′)2 | C–H Bond Cleavage Transition State | +15.63 | nih.gov |

| Int(III′–IV′)3 | Cyclometalated Adduct | +9.90 | nih.gov |

| fac-IV′ | Cyclometalated Ru(II) Species | +9.62 | nih.gov |

Data pertains to a model system [Ru(C6F5)(MeCN)5]+ with PhCO2– and is illustrative of the computational approach.

This type of analysis demonstrates how computational modeling can provide detailed, step-by-step energetic descriptions of reaction pathways, offering insights that are often inaccessible through experimental means alone.

Analysis of Intramolecular Interactions (e.g., C-H...O hydrogen bonding)

The three-dimensional structure and conformational preferences of molecules are significantly influenced by weak intramolecular interactions. mdpi.com In 2,6-dimethylphenyl benzoate, several such interactions can be considered. While classic strong hydrogen bonds are absent, weaker interactions like C-H···O and C-H···π bonds can play a role in stabilizing specific conformations. researchgate.netresearchgate.net

The carbonyl oxygen of the benzoate group is a potential hydrogen bond acceptor. researchgate.net It is conceivable that a weak intramolecular C-H···O interaction could exist between one of the ortho-methyl group's C-H bonds and the carbonyl oxygen. However, the steric bulk of the two ortho-methyl groups likely imposes significant geometric constraints, potentially leading to a twisted conformation where such an interaction is minimized in favor of reducing steric repulsion.

Studies on the closely related isomer, 2,5-dimethylphenyl benzoate, did not identify any classical hydrogen bonds in its crystal structure. Instead, the molecular packing was stabilized by weak intermolecular C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a benzene (B151609) ring on a neighboring molecule. researchgate.net Similarly, in complexes containing 2,6-dimethylphenyl groups, C-H···π and π-π stacking interactions are noted as significant stabilizing forces. researchgate.net The presence of intramolecular hydrogen bonding has been shown to be a critical factor in the reactivity and properties of other benzoate systems. msu.edunih.gov For this compound, a detailed computational analysis would be required to quantify the energetic contribution of any potential weak C-H···O interactions versus the destabilizing steric effects.

Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution Analysis

For aryl benzoates, the HOMO is typically localized on the electron-rich phenol-derived ring, while the LUMO is often centered on the benzoate portion, particularly the carbonyl group and its associated phenyl ring. smolecule.comresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more readily polarized and reactive. researchgate.net

The analysis of the molecular electrostatic potential (MEP) complements FMO theory by mapping the electron density onto the molecular surface. sapub.org The MEP visualizes the charge distribution, identifying regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netsapub.org In this compound, the most negative potential is expected around the carbonyl oxygen atom, marking it as the primary site for interaction with electrophiles or hydrogen bond donors. The aromatic protons and carbons attached to electronegative atoms would exhibit positive potential.

Table 4: Conceptual FMO and MEP Characteristics for a Typical Aryl Benzoate

| Feature | Description | Predicted Location/Characteristic for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Likely localized on the 2,6-dimethylphenyl ring. |

| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Likely localized on the benzoate moiety, including the C=O bond and phenyl ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines kinetic stability and reactivity. |

| Negative MEP | Electron-rich regions (Nucleophilic sites) | Primarily around the carbonyl oxygen atom. |

| Positive MEP | Electron-poor regions (Electrophilic sites) | Around the hydrogen atoms of the aromatic rings. |

Together, FMO and MEP analyses provide a robust theoretical framework for predicting the reactive behavior of this compound in various chemical environments.

Chemical Derivatives and Structure Reactivity Relationships of the 2,6 Dimethylphenyl Benzoate Scaffold

Synthesis and Characterization of Novel Functionalized Benzoates

The synthesis of 2,6-dimethylphenyl benzoate (B1203000) is typically achieved through a standard esterification reaction. The most common laboratory-scale method involves the acylation of 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol) with benzoyl chloride. chemsrc.com This reaction is often performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), which serves to neutralize the hydrogen chloride byproduct. This method, a variation of the Schotten-Baumann reaction, is highly efficient for forming the ester bond between the sterically hindered phenol (B47542) and the acyl chloride.

Alternatively, the ester can be prepared from benzoic acid and 2,6-dimethylphenol using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

The characterization of the resulting ester and its functionalized derivatives relies on a suite of standard spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and integration of aromatic and methyl protons, while ¹³C NMR helps identify the carbonyl carbon of the ester and the distinct aromatic carbons.

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the C=O (carbonyl) stretch of the ester group is typically observed in the region of 1730-1750 cm⁻¹.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound and to study its fragmentation patterns.

Melting Point and Elemental Analysis: These methods are employed to assess the purity and confirm the empirical formula of the synthesized compound.

The synthesis of novel functionalized benzoates on this scaffold can be achieved by using substituted benzoyl chlorides or substituted 2,6-dimethylphenols, allowing for the systematic modification of the molecule's electronic and steric properties.

Table 1: Synthesis Overview of 2,6-Dimethylphenyl Benzoate

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents/Conditions |

|---|---|---|---|

| 2,6-Dimethylphenol | Benzoyl chloride | Acylation (Schotten-Baumann) | Pyridine or NaOH |

Investigation of Steric and Electronic Effects of 2,6-Dimethylphenyl Substitution on Molecular Reactivity

The defining feature of the this compound structure is the presence of two methyl groups in the positions ortho to the ester's phenolic oxygen. This substitution pattern introduces significant steric hindrance around the ester linkage, which dramatically influences the molecule's reactivity.

The primary effect is the steric shielding of the ester's carbonyl carbon. In reactions involving nucleophilic acyl substitution, such as base-catalyzed hydrolysis, the rate-determining step is the attack of a nucleophile (e.g., a hydroxide ion) on the electrophilic carbonyl carbon. The two ortho-methyl groups physically obstruct the trajectory of the incoming nucleophile, raising the activation energy of this step and thereby decreasing the reaction rate. khanacademy.orgyoutube.com This "ortho effect" makes this compound significantly less reactive towards hydrolysis compared to its meta- or para-substituted isomers (e.g., 3,5-dimethylphenyl benzoate or 4-methylphenyl benzoate) or the unsubstituted phenyl benzoate. researchgate.netrsc.org

While the methyl groups are weakly electron-donating through induction and hyperconjugation, which would slightly decrease the electrophilicity of the carbonyl carbon, this electronic effect is minor compared to the powerful influence of steric hindrance. libretexts.orgmsu.edu The stability of the resulting 2,6-dimethylphenoxide leaving group is also a factor, but the dominant influence on the molecule's reduced reactivity remains the severe steric congestion around the reaction center. This principle of sterically hindered esters exhibiting lower reactivity is a well-established concept in physical organic chemistry. acs.org

Influence of Substituent Patterns on Conformational Preferences and Crystal Packing

The steric strain imposed by the ortho-methyl groups not only affects reactivity but also dictates the molecule's three-dimensional shape. In simple aryl benzoates, there is a degree of rotational freedom around the C(aryl)-O and O-C(carbonyl) bonds. However, in this compound, the steric clash between the methyl groups and the carbonyl group of the benzoate moiety forces the two aromatic rings out of planarity.

It can be inferred that in the 2,6-disubstituted isomer, this effect would be even more pronounced. The presence of two ortho-methyl groups would force the molecule to adopt a conformation where the benzoate ring and the 2,6-dimethylphenyl ring are rigidly held at a nearly perpendicular orientation (dihedral angle approaching 90°) to minimize van der Waals repulsion. iucr.org This fixed, twisted conformation is a key structural feature that underpins its specialized applications. The crystal packing of such a molecule would be influenced by the need to accommodate this bulky, non-planar shape, likely leading to less efficient packing compared to its flatter, unsubstituted analogues.

Table 2: Crystallographic Data Comparison of Dimethylphenyl Benzoate Isomers

| Compound | Crystal System | Space Group | Dihedral Angle (Benzoyl vs. Phenyl Ring) | Reference |

|---|---|---|---|---|

| 2,4-Dimethylphenyl Benzoate | Monoclinic | P2₁/c | 80.25° | nih.gov |

Utilization of the 2,6-Dimethylphenyl Moiety in Aglycon Transfer Prevention Strategies

The unique steric properties of the 2,6-dimethylphenyl group have been strategically exploited in the complex field of carbohydrate chemistry, particularly in glycosylation reactions. A persistent and problematic side reaction in the synthesis of oligosaccharides using thioglycoside donors is "aglycon transfer," where the sulfur-linked aglycon from the donor molecule is transferred to the acceptor molecule or another donor. nih.gov

Research has shown that employing a sterically bulky aglycon can effectively prevent this unwanted transfer. The 2,6-dimethylphenyl (DMP) group has been identified as a highly effective moiety for this purpose. nih.gov When used as the aglycon in a thioglycoside donor (i.e., as a 2,6-dimethylthiophenyl group), its steric bulk shields the sulfur atom, inhibiting the side reactions that lead to aglycon transfer. This allows for cleaner and more efficient glycosylation reactions, which is especially critical in complex syntheses such as solid-phase or one-pot oligosaccharide assembly. nih.gov

While the original research focused on thioglycosides, the underlying principle of using the 2,6-dimethylphenyl group as a sterically demanding "protecting" or "directing" group is broadly applicable. Its role is to create a local steric environment that prevents undesirable intermolecular or intramolecular reactions, thereby enhancing the selectivity and yield of the desired chemical transformation. This application showcases a sophisticated use of the steric effects inherent to the this compound scaffold, translating a fundamental chemical property into a practical solution for a significant synthetic challenge. nih.govacademie-sciences.fr

Advanced Applications of 2,6 Dimethylphenyl Benzoate in Contemporary Chemical Research

Role as a Ligand or Auxiliary Reagent in Organometallic Catalysis

While not a classical ligand in the context of catalytic cycles, 2,6-dimethylphenyl benzoate (B1203000) serves as a crucial auxiliary reagent and complexing agent, particularly with Lewis acids, to influence reaction pathways. Its primary role is observed in reactions such as the Fries rearrangement, where it complexes with a catalyst to facilitate the desired transformation.

Research into the Fries rearrangement of phenyl and substituted phenyl benzoates has demonstrated the interaction between 2,6-dimethylphenyl benzoate and aluminum tribromide (AlBr₃). rsc.org In this context, the compound acts as a Lewis base, with the carbonyl oxygen atom coordinating to the Lewis acidic aluminum center. This complexation is a critical step that precedes the acyl group migration from the oxygen to the aromatic ring. rsc.org

The steric hindrance provided by the two methyl groups at the ortho positions of the phenyl ring plays a significant role in the extent of this complexation. rsc.org Infrared spectroscopy studies reveal that the equilibrium between the free ester and the catalyst-ester complex is affected by this substitution. Compared to the less hindered phenyl benzoate, the coordination of AlBr₃ to this compound is less complete, a direct consequence of the steric bulk around the ester functionality. rsc.org This modulation of catalyst interaction is a key research finding, illustrating how the compound's structure can be leveraged to control reactivity.

Table 1: Effect of Lewis Acid (AlBr₃) on the Carbonyl Absorption of Benzoate Esters This interactive table shows the shift in the free-to-complexed carbonyl absorption ratio in Fourier-Transform Infrared (FTIR) spectroscopy upon the addition of a Lewis acid, indicating the extent of complex formation.

| Compound | Reagents | Ratio of Free/Complexed C=O Intensity | Observation | Reference |

| Phenyl Benzoate | Ester + AlBr₃ | Lower | Significant complexation | rsc.org |

| This compound | Ester + AlBr₃ | Higher | Less complete complexation due to steric hindrance | rsc.org |

| 2,6-Diisopropylphenyl Benzoate | Ester + AlBr₃ | Higher | Less complete complexation due to steric hindrance | rsc.org |

| 2,6-Dichlorophenyl Benzoate | Ester + AlBr₃ | Higher | Less complete complexation due to steric hindrance | rsc.org |

Data sourced from studies on the Fries Rearrangement. rsc.org

Utilization as a Molecular Scaffold for the Development of Functional Materials

The structure of this compound makes it a valuable component in the synthesis of advanced functional materials, including specialized polymers and liquid crystals.

One of the most significant applications is its use as an initiator in chain-growth condensation polymerization (CGCP). researchgate.netethernet.edu.etresearchgate.net This advanced polymerization technique allows for the synthesis of well-defined aromatic polyethers and polyesters with controlled molecular weights and low polydispersity. In this process, this compound acts as the starting point, or scaffold, from which the polymer chain is built. ethernet.edu.etresearchgate.net The polymerization of monomers like 4-bromo-2-octylphenol (B14319345) with carbon monoxide, catalyzed by a palladium complex, proceeds from the this compound initiator, which becomes incorporated into the final polymer structure. ethernet.edu.et This method provides precise control over the resulting macromolecular architecture, which is essential for creating high-performance materials. researchgate.netresearchgate.net

Beyond polymerization, this compound is utilized in electronics and display technologies as a key component in the production of liquid crystals. lookchem.com Its specific molecular shape and properties contribute to the performance and quality of liquid crystal displays (LCDs) used in televisions, computer monitors, and smartphones. lookchem.com Furthermore, it serves as a UV stabilizer in the plastics and coatings industry. Its ability to absorb ultraviolet radiation helps protect materials from photodegradation, thus enhancing their durability and lifespan. lookchem.com

Table 2: Chain-Growth Condensation Polymerization System This interactive table outlines the components used in a polymerization reaction where this compound serves as the initiator.

| Component | Example | Function | Reference |

| Monomer | 4-bromo-2-octylphenol (+ CO) | Building block of the polymer chain | ethernet.edu.et |

| Initiator | This compound | Starts the polymerization process and becomes the end-group | researchgate.netethernet.edu.et |

| Catalyst | Palladium (Pd) complex | Facilitates the carbon-carbon bond formation | ethernet.edu.et |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Activates the monomer for reaction | ethernet.edu.et |

Applications as a Chemical Denaturant or Aversive Agent in Commercial Formulations

In the field of commercial chemical formulations, certain benzoate derivatives are well-known for their intensely bitter taste, leading to their widespread use as aversive agents and alcohol denaturants. These additives are incorporated into a variety of household products, automotive fluids, and pesticides to prevent accidental ingestion by humans and animals.

However, despite the established use of structurally related quaternary ammonium (B1175870) benzoate salts for this purpose, there is no scientific literature or commercial data to indicate that this compound itself is employed as a chemical denaturant or aversive agent. Its taste properties are not documented in available research, and its application is confined to the synthesis and material science domains discussed elsewhere in this article. Therefore, its role in this specific application appears to be nonexistent.

Precursor in the Synthesis of Complex Bioactive Molecules

This compound serves as a valuable starting material or intermediate in the multi-step synthesis of more complex molecules, including those with potential biological activity. Its ester linkage can be readily cleaved or the entire molecule can undergo rearrangement to yield functionalized platforms for further chemical elaboration.

One clear example is its use in the Fries rearrangement to produce substituted hydroxyacetophenones. The reaction of this compound with aluminum chloride can yield 3-Hydroxy-4-methyl-acetophenone, a more complex phenolic ketone. chemistry-chemists.com Such structures are common motifs in medicinal chemistry and can serve as building blocks for pharmaceutical agents.

Furthermore, the compound has been explicitly used as a synthetic intermediate in the development of novel antimicrobial agents. In a research program aimed at discovering new antibacterial drugs, this compound (designated as compound 3f in the study) was synthesized as a key intermediate. researchgate.net This intermediate was then used in subsequent steps to construct complex benzimidazole (B57391) scaffolds bridged to benzophenone (B1666685) and indole (B1671886) moieties. The final compounds in this series were evaluated for their potential to inhibit bacterial cell division, highlighting the role of the initial benzoate precursor in achieving the target bioactive molecules. researchgate.net Its use as an intermediate is also noted in the synthesis of various chemicals for the pharmaceutical industry. lookchem.com

Table 3: Synthetic Pathway Involving this compound as an Intermediate This interactive table illustrates a simplified synthetic sequence where this compound is a precursor to a more complex molecular scaffold.

| Step | Starting Material | Reagent(s) | Product | Application of Final Product | Reference |

| 1 | 2,6-Dimethylphenol (B121312) | Benzoyl chloride | This compound | Intermediate | researchgate.net |

| 2 | This compound | Further synthetic steps | Complex benzimidazole derivatives | Potential antimicrobial agents | researchgate.net |

| 3 | This compound | Aluminum chloride (AlCl₃) | 3-Hydroxy-4-methyl-acetophenone | Precursor for medicinal chemistry | chemistry-chemists.com |

Future Research Directions and Uncharted Avenues in 2,6 Dimethylphenyl Benzoate Chemistry

Development of Novel and Sustainable Synthetic Routes for Tailored Derivatives

The synthesis of aryl benzoates, including 2,6-dimethylphenyl benzoate (B1203000), has traditionally relied on methods that can be limited by substrate scope or harsh conditions. christuniversity.in The future of synthesizing tailored derivatives lies in the development of more sustainable and efficient catalytic systems.

Recent advancements have demonstrated the efficacy of non-noble metal catalysts, offering a greener alternative to precious metal systems. For instance, a low-valent tungsten-catalyzed carbonylative coupling of aryl iodides with alcohols or phenols has emerged as a promising route. mdpi.comresearchgate.net Utilizing the readily available W(CO)₆ as a catalyst, this method exhibits broad substrate scope and good functional group tolerance, even allowing for gram-scale synthesis. mdpi.comresearchgate.net The optimization of this reaction has identified triphenylphosphine (B44618) (PPh₃) as a suitable ligand and triethylamine (B128534) (Et₃N) as a base in anhydrous DMA at 100 °C. mdpi.com

Table 1: Optimization of Tungsten-Catalyzed Carbonylative Synthesis of Benzoates

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | W(CO)₆ (10) | PPh₃ (15) | Et₃N (2) | DMA | 100 | High |

| 2 | W(CO)₆ (10) | None | Et₃N (2) | DMA | 100 | Lower |

| 3 | W(CO)₆ (10) | PPh₃ (15) | K₂CO₃ (2) | DMA | 100 | Moderate |

| 4 | None | PPh₃ (15) | Et₃N (2) | DMA | 100 | No Reaction |

This table is generated based on findings from studies on tungsten-catalyzed carbonylative synthesis. mdpi.comresearchgate.net

Palladium-catalyzed reactions also continue to be refined. A protocol for the intermolecular C-O bond formation between iodoarenes and carboxylic acids has been established, which notably uses water in tert-Butyl hydroperoxide (TBHP) as the reaction medium. christuniversity.in This method is effective for a variety of functional groups, although electron-rich iodoarenes have shown greater suitability compared to electron-deficient ones. christuniversity.in

Furthermore, metal-free approaches are gaining traction. A novel radical cascade reaction enables the transformation of phenols into benzoate esters via diaryl thiocarbonates. acs.org This process involves a 1,2 O→C transposition and proceeds without a metal catalyst, expanding the toolbox for creating these ester linkages. acs.org The development of such diverse catalytic systems—spanning non-noble metals, improved palladium protocols, and metal-free pathways—is critical for the sustainable and versatile production of 2,6-dimethylphenyl benzoate derivatives with precisely controlled functionalities.

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The unique structure of this compound, with its sterically hindered phenol (B47542) component, suggests that it may exhibit novel reactivity. A key area for future exploration is the selective functionalization of its aromatic rings and the controlled cleavage or rearrangement of the ester bond.

The photo-Fries rearrangement is a classic photochemical transformation of aryl esters that yields hydroxybenzophenone derivatives. unipv.itacs.org Recent studies have focused on controlling the selectivity of this reaction using green and sustainable media, such as surfactant micelles. unipv.itacs.orgconicet.gov.ar When aryl benzoates are irradiated in aqueous solutions of surfactants like sodium dodecyl sulfate (B86663) (SDS), a high selectivity towards the formation of 2-hydroxybenzophenone (B104022) derivatives is observed, with yields often exceeding 90%. unipv.itconicet.gov.ar In contrast, reactions in homogeneous organic solvents like cyclohexane (B81311) or methanol (B129727) produce a mixture of products, including phenols and benzoic acid. unipv.itacs.org The constrained environment of the micelle core favors the "in-cage" recombination of the radical pair generated upon photolysis, leading to the highly selective rearrangement. unipv.it

Table 2: Product Yields in Photo-Fries Rearrangement of Aryl Benzoates

| Medium | Aryl Benzoate | 2-Hydroxybenzophenone Yield (%) | Phenol Yield (%) | Benzoic Acid Yield (%) |

|---|---|---|---|---|

| SDS Micelles (0.10 M) | p-Substituted Phenyl Benzoate | >90 | Low | Not Reported |

| Cyclohexane | p-Substituted Phenyl Benzoate | Variable | Variable | 5-15 |

| Methanol | p-Substituted Phenyl Benzoate | Variable | Variable | 5-15 |

This table summarizes general findings on the selectivity of the photo-Fries rearrangement in different media. unipv.itacs.org

Future research could investigate the photo-Fries rearrangement specifically for this compound, where the ortho-methyl groups would likely direct the benzoyl group to the para-position, yielding 4-hydroxy-3,5-dimethylbenzophenone. Another promising avenue is the exploration of enzymatic transformations. The use of dioxygenases, for example, could enable the selective cis-dihydroxylation of the aromatic rings, creating valuable chiral synthons. researchgate.net Studies on 3-substituted benzoates with Ralstonia eutropha have shown that both steric and electronic effects influence the regioselectivity of dihydroxylation, an approach that could be extended to dimethylated systems. researchgate.net Uncovering these and other reactivity patterns will provide access to a wider array of complex molecules derived from this compound.

Advanced Computational Modeling for Predictive Design and Property Optimization

In silico methods are becoming indispensable tools for accelerating the discovery and optimization of functional molecules. For this compound and its derivatives, advanced computational modeling offers a pathway to predict properties and guide synthetic efforts, saving significant time and resources.

Density Functional Theory (DFT) calculations have been successfully employed to elucidate complex reaction mechanisms involving benzoate esters. For example, in ruthenium-catalyzed C-H arylation reactions, DFT studies were crucial in demonstrating that a benzoate additive participates directly in the catalytic cycle. acs.orgnih.gov The calculations revealed that the reaction proceeds through the cyclometalation of the benzoate, forming an anionic Ru(II) intermediate that is more reactive towards oxidative addition. acs.orgnih.gov Models showed that 2,6-disubstituted benzoates could not undergo this activation step, thereby inhibiting the reaction, a prediction confirmed by experimental results. acs.org This synergy between computation and experiment is key to understanding and optimizing catalytic processes.

Table 3: Computationally Modeled Intermediates in Benzoate-Assisted Ru(II)-Catalyzed Arylation

| Step | Intermediate | Description | Role of Benzoate |

|---|---|---|---|

| 1 | Cationic Fluoroaryl-Ru(II) Complex | Formed after initial C-H activation of the substrate. | Ligand |

| 2 | Anionic Cyclometalated Ru(II) Complex | Formed via C-H activation of the benzoate additive. | Reactant/Ligand |

| 3 | Ru(IV) Oxidative Addition Complex | Formed after reaction with aryl halide. | Enables formation of the reactive Ru(II) species. |

This table is based on the mechanistic hypothesis supported by DFT calculations. acs.orgnih.gov

Beyond mechanistic studies, computational tools are used for the predictive design of new molecules with desired biological or material properties. mdpi.comnih.govresearchgate.net By creating libraries of virtual derivatives of a lead compound like this compound, properties such as ADME (absorption, distribution, metabolism, and excretion) can be predicted. mdpi.comnih.gov Molecular docking simulations can forecast the binding affinity of these derivatives to specific biological targets, such as enzymes or receptors, guiding the synthesis of new drug candidates. researchgate.netresearchgate.nettandfonline.com For instance, studies on new benzoate ester-linked arylsulfonyl hydrazones have used molecular docking to identify compounds with high affinity for cancer-related protein targets. mdpi.comresearchgate.net Applying these predictive models to derivatives of this compound could rapidly identify promising candidates for applications in medicine or materials science.

Integration into Emerging Functional Systems and Material Architectures

The structural characteristics of this compound—its rigidity, steric profile, and potential for functionalization—make it an attractive building block for advanced materials. Future research will likely focus on incorporating this moiety into polymers, liquid crystals, and other functional systems.

One area of application is in the development of high-performance polymers. For example, 2,6-dimethylphenol (B121312) (the precursor alcohol for this compound) is a monomer used in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a thermoplastic with excellent thermal stability and mechanical properties. mdpi.com Derivatives of 2,6-dimethylphenol containing other functional groups, such as phosphorus-based flame retardants like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), have been used to create modified PPOs with enhanced properties. mdpi.com Following this logic, this compound could be functionalized and then incorporated as a monomer or additive to create new polymers with tailored characteristics, such as improved UV stability or modified dielectric properties.

The use of 2,6-xylyl benzoate as a UV stabilizer for plastics and coatings is already established. lookchem.com Its structure allows it to absorb UV radiation and dissipate the energy harmlessly, protecting the host material from degradation. lookchem.com Future work could explore the creation of covalent linkages between this compound-type units and polymer backbones, preventing leaching of the UV stabilizer and ensuring long-term performance. Furthermore, the rigid, anisotropic structure of this molecule is well-suited for applications in liquid crystal displays, an area where it is already used as a component. lookchem.com By systematically modifying the structure—for example, by adding flexible alkyl chains or other polar groups—new liquid crystalline materials with optimized phase behavior and electro-optical properties could be designed and synthesized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-dimethylphenyl benzoate derivatives, and how can reaction yields be improved?

- Methodology : A palladium-catalyzed coupling reaction using phenyl benzoate and 2,6-dimethylaniline in THF/H₂O with Cs₂CO₃ as a base achieves moderate yields (~56%) under mild conditions (40°C, 8 h). Purification via silica column chromatography with hexanes/EtOAc gradients is recommended . For precursors like N-(2,6-dimethylphenyl)chloroacetamide, diethylamine in toluene with controlled cooling (ice-water bath) ensures stability during synthesis .

Q. How can researchers characterize this compound derivatives, and what analytical techniques are critical for confirming purity?

- Methodology : Thin-layer chromatography (TLC) is essential for monitoring reaction progress using hexanes/EtOAC solvent systems . Melting point analysis (e.g., 166–167°C for a related benzoate ester) and NMR spectroscopy (¹H/¹³C) are standard for structural confirmation. Mass spectrometry (MS) or HPLC can validate molecular weight and purity .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodology : Store derivatives in tightly sealed containers in well-ventilated areas to prevent degradation. Polar aprotic solvents (e.g., THF, DCM) are suitable for dissolution, while aqueous solubility is generally low. Stability tests under varying temperatures (4°C, 25°C) and humidity levels are advised .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of this compound synthesis, and what mechanistic insights exist?

- Methodology : Palladium precatalysts (e.g., (η³-1-tBu-indenyl)Pd(SIPr)(Cl)) enhance coupling efficiency by stabilizing transition states in Suzuki–Miyaura reactions. Computational studies (DFT) can model electronic effects of the 2,6-dimethyl group on aryl ester activation . Kinetic experiments (e.g., variable-temperature NMR) may reveal steric hindrance dynamics .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives in medicinal chemistry studies?

- Methodology : Address discrepancies via dose-response assays (e.g., IC₅₀ comparisons) and structural analogs. For example, replacing the benzoate ester with amide groups (e.g., N-(2,6-dimethylphenyl)benzamide) alters receptor binding affinity. Cross-validate results using in vitro (enzyme inhibition) and in silico (molecular docking) approaches .

Q. How can this compound derivatives be functionalized for applications in materials science or drug delivery?

- Methodology : Introduce fluorophores or PEG chains via ester hydrolysis and re-esterification. For drug delivery, encapsulation in liposomes or polymeric nanoparticles improves bioavailability. Thermo-responsive properties can be engineered by modifying the benzoate backbone .

Key Considerations

- Safety : Use PPE (gloves, goggles) due to irritant properties of intermediates like 2,6-dimethylaniline. Follow waste disposal protocols for halogenated solvents .

- Reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously, as minor variations can significantly impact yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.